molecular formula C8H7NO4S B13060721 3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile

3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile

Katalognummer: B13060721
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: MFDVKJCTNRJCIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile typically involves the reaction of furan derivatives with sulfonyl and nitrile groups. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like THF or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonyl and nitrile groups also contribute to its biological activity by interacting with various proteins and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile is unique due to its combination of functional groups, which provide a distinct reactivity profile

Eigenschaften

Molekularformel

C8H7NO4S

Molekulargewicht

213.21 g/mol

IUPAC-Name

3-(furan-2-yl)-2-methylsulfonyl-3-oxopropanenitrile

InChI

InChI=1S/C8H7NO4S/c1-14(11,12)7(5-9)8(10)6-3-2-4-13-6/h2-4,7H,1H3

InChI-Schlüssel

MFDVKJCTNRJCIC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C(C#N)C(=O)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.